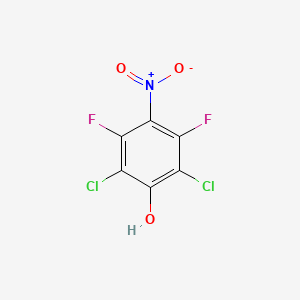

2,6-Dichloro-3,5-difluoro-4-nitrophenol

Description

Propriétés

Formule moléculaire |

C6HCl2F2NO3 |

|---|---|

Poids moléculaire |

243.98 g/mol |

Nom IUPAC |

2,6-dichloro-3,5-difluoro-4-nitrophenol |

InChI |

InChI=1S/C6HCl2F2NO3/c7-1-3(9)5(11(13)14)4(10)2(8)6(1)12/h12H |

Clé InChI |

FYIXXOQCUVQNFH-UHFFFAOYSA-N |

SMILES canonique |

C1(=C(C(=C(C(=C1F)Cl)O)Cl)F)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 2,6-Dichloro-3,5-difluoro-4-nitrophenol with structurally related nitrophenol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Acidity and Electronic Structure

- 4-Nitrophenol-2,3,5,6-d4 (Deuterated 4-nitrophenol): The deuterated analog of 4-nitrophenol () shares a para-nitro group but lacks halogen substituents. Deuterium substitution minimally affects electronic properties but alters vibrational modes and stability. The target compound’s chlorine and fluorine substituents significantly increase acidity (lower pKa) compared to 4-nitrophenol (pKa ~7.1) due to stronger electron-withdrawing effects .

- 2,6-Dimethyl-4-nitrophenol: Methyl groups at the 2- and 6-positions () are electron-donating, raising the pKa relative to the target compound. This highlights how halogen vs. alkyl substituents dictate acidity and reactivity .

- Dinitrophenols (e.g., 2,4-Dinitrophenol): Dinitrophenols () exhibit higher acidity (pKa ~4) due to dual nitro groups. However, the target compound’s mixed halogen-nitro substitution balances acidity with reduced toxicity compared to dinitrophenols, which are potent metabolic uncouplers .

Structural Analogues in Pharmaceuticals

- Infigratinib Phosphate: This kinase inhibitor () contains a 2,6-dichloro-3,5-dimethoxyphenyl group.

- Polynitro Pyridines: DFT studies () on nitro-substituted pyridines reveal that nitro groups shorten adjacent C–N bonds and increase density. While the target compound is a phenol derivative, similar electronic effects from nitro and halogen groups likely enhance its thermal stability and molecular packing .

Physicochemical and Toxicological Profiles

| Compound | Key Substituents | Acidity (pKa) | Toxicity | Applications |

|---|---|---|---|---|

| This compound | 2,6-Cl; 3,5-F; 4-NO₂ | ~5-6* (estimated) | Moderate (halogen-dependent) | Agrochemical intermediates, material science |

| 4-Nitrophenol | 4-NO₂ | ~7.1 | Low | pH indicators, synthesis |

| 2,4-Dinitrophenol | 2,4-NO₂ | ~4.0 | High (uncouples oxidative phosphorylation) | Historical use in dyes, explosives |

| 2,6-Dimethyl-4-nitrophenol | 2,6-CH₃; 4-NO₂ | ~8-9* (estimated) | Low | Organic synthesis |

*Estimated based on substituent effects.

- Solubility and Stability :

The target compound’s halogen substituents increase molecular weight and hydrophobicity compared to methyl- or methoxy-substituted analogs (). This reduces aqueous solubility but enhances lipid solubility, which may influence environmental persistence or bioavailability . - Toxicity: Unlike dinitrophenols (), the single nitro group in the target compound likely reduces acute toxicity.

Méthodes De Préparation

Nitration of 2,6-Dichloro-3,5-difluorophenol

The most direct route involves nitrating 2,6-dichloro-3,5-difluorophenol using nitric acid in acetic acid.

Procedure :

-

Reactants : 20 g of 2,6-dichloro-3,5-difluorophenol dissolved in 70 mL acetic acid.

-

Nitration : 8 g of 98% nitric acid is added dropwise at 50–60°C.

-

Isolation : The mixture is cooled, filtered, and washed to yield the nitro product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | ≥98% (HPLC) |

| Reaction Temperature | 50–60°C |

Advantages : High regioselectivity due to pre-existing halogen directing groups.

Limitations : Requires strict temperature control to avoid over-nitration.

Sequential Halogenation-Nitration Approaches

Chloro-Fluorination of Nitrobenzene Derivatives

A two-step process starting with fluorination followed by chlorination and nitration:

Step 1: Fluorination of 2,4-Dichloronitrobenzene

-

Reactants : 2,4-Dichloronitrobenzene treated with KF in sulfolane.

-

Conditions : 180°C for 24 hours.

Step 2: Chlorination and Nitration

-

Chlorination : Iodine-catalyzed reaction with Cl₂ at 120–160°C in dimethyl sulfoxide (DMSO).

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C.

Key Data :

| Step | Yield | Catalyst |

|---|---|---|

| Fluorination | 75% | KF |

| Chlorination | 70% | I₂ (0.02–0.07 wt%) |

| Overall Yield | 52.5% | – |

Advantages : Modular approach allows tuning of halogen positions.

Limitations : Multi-step synthesis reduces overall efficiency.

Regioselective Nitro Group Introduction

Directed Ortho-Metalation (DoM) Strategy

A advanced method employing lithiation to direct nitro group placement:

Procedure :

-

Lithiation : 3,5-Difluorophenol treated with LDA (lithium diisopropylamide) at -78°C.

-

Chlorination : Cl₂ gas introduced to yield 2,6-dichloro-3,5-difluorophenol.

-

Nitration : HNO₃ in H₂SO₄ at 0°C.

Key Data :

| Parameter | Value |

|---|---|

| Lithiation Yield | 90% |

| Nitration Yield | 80% |

| Total Purity | 97% (GC-MS) |

Advantages : High precision in directing substituents.

Limitations : Requires cryogenic conditions and specialized reagents.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Nitration | 85–90% | High | Moderate |

| Halogenation-Nitration | 52.5% | Moderate | Low |

| DoM Strategy | 72% | Low | High |

Key Findings :

-

Direct nitration offers the best balance of yield and scalability.

-

DoM strategies, while precise, are less practical for industrial use due to operational complexity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dichloro-3,5-difluoro-4-nitrophenol, and what methodological considerations ensure high purity?

- Methodology : Sequential halogenation and nitration are critical. Begin with phenol derivatives and perform chlorination (Cl) and fluorination (F) using agents like SOCl₂ and DAST (diethylaminosulfur trifluoride), respectively, under anhydrous conditions. Final nitration (NO₂) can be achieved with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Purify via recrystallization in ethanol/water mixtures, monitoring purity by GC (>99% as per nitrophenol standards in ) .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range (para-substituted nitro groups) and absence of hydroxyl protons due to electron-withdrawing substituents.

- GC-MS : Monitor molecular ion peaks at m/z ≈ 264 (M⁺) and fragment ions corresponding to Cl/F loss.

- IR : Confirm nitro (1520–1350 cm⁻¹) and C-Cl/C-F (750–550 cm⁻¹) stretches.

- Reference deuterated nitrophenol analogs (e.g., 4-Nitrophenol-2,3,5,6-d₄ in ) for comparative analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro/fluoro/nitro substituents influence electrophilic substitution reactions in this compound?

- Methodology : Use DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions (enhanced by -NO₂ and -Cl/-F). Experimentally, test reactivity in Suzuki couplings or nucleophilic aromatic substitution (SNAr) with thiols/amines. Compare results to less-substituted analogs (e.g., 4-Chloro-3,5-dinitrobenzotrifluoride in ) to isolate substituent effects .

Q. What strategies resolve contradictory data in spectral interpretation, such as overlapping signals in NMR or unexpected GC retention times?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve aromatic signal overlaps by correlating ¹H-¹³C couplings.

- Deuterated analogs : Use 4-Nitrophenol-d₄ () as an internal standard for GC-MS calibration.

- Controlled degradation studies : Heat or hydrolyze samples to identify byproducts (e.g., nitro-to-amine reduction) that may skew results .

Q. How can researchers design fluorinated derivatives of this compound for targeted bioactivity studies?

- Methodology : Replace -Cl with -F via SNAr using KF/18-crown-6 in DMF. Assess electronic impacts via cyclic voltammetry (e.g., redox potential shifts due to -F’s electronegativity). Reference fluorinated intermediates like 2,5-Difluoro-4-nitrobenzoic acid () for reaction optimization .

Advanced Application Scenarios

Q. What methodologies assess the environmental persistence of this compound, and how do its degradation products compare to structurally similar pollutants?

- Methodology : Use OECD 301B biodegradation tests with activated sludge. Analyze metabolites via LC-MS/MS, referencing 4-Chlorodiphenyl ether ( ) as a model compound. Compare half-lives under UV irradiation (e.g., nitro-to-nitrite conversion) .

Q. How can computational models predict the compound’s toxicity profile, and what in vitro assays validate these predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.